

Netarsudil pharmacokinetics metabolism AR-13503

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Compound Focus: Netarsudil

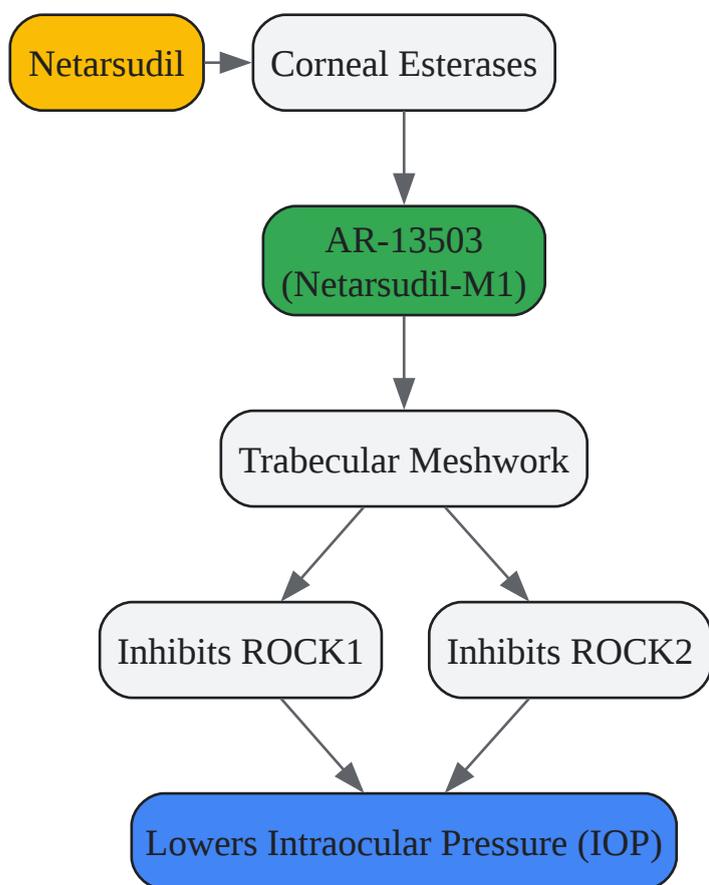
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Metabolic Pathway and Key Parameters

Netarsudil's metabolic pathway and key pharmacokinetic parameters are summarized below.



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Netarsudil is metabolized to active AR-13503 in the cornea, which inhibits ROCK in the trabecular meshwork to lower IOP.

Parameter	Details
Metabolic Pathway	Ester prodrug metabolized by corneal esterases in the cornea [1] [2]
Active Metabolite	Netarsudil-M1 (AR-13503); ~5x more potent ROCK inhibitor than parent drug [1] [2]
Site of Metabolism	Primarily the cornea; human liver microsomes showed no significant subsequent metabolism of AR-13503 [2]
Tissue Distribution	Highest concentrations in cornea and conjunctiva; low systemic absorption [1] [2]

Parameter	Details
Protein Binding	Netarsudil: Highly bound in human plasma; Netarsudil-M1: ~60% bound to plasma proteins [2]
Half-life (in vitro)	~175 minutes in human corneal tissue [1] [2]
Systemic Exposure	Low; netarsudil and AR-13503 plasma concentrations are typically low or unquantifiable after topical dosing [1]

Experimental Protocols for Key Findings

Key experimental methodologies from foundational studies are detailed below.

Assessing Metabolism and Protein Binding

In vitro studies defined **netarsudil** metabolism and protein binding using human tissues [2]:

- **Human Tissue Incubation:** **Netarsudil** metabolism assessed using human corneal tissue, human plasma, and human liver microsomes/S9 fractions
- **Metabolite Identification:** Incubated samples analyzed to identify and quantify **netarsudil** and its primary metabolite AR-13503
- **Protein Binding Determination:** Used human plasma to determine percentage of **netarsudil** and AR-13503 bound to plasma proteins

Evaluating IOP-Lowering Efficacy in Animal Models

Mouse models evaluated **netarsudil**'s ability to prevent and reverse steroid-induced ocular hypertension [3]:

- **Animal Model:** Established mouse model of glucocorticoid-induced ocular hypertension
- **Drug Administration:** Unilateral topical application of **netarsudil** or placebo control
- **Prevention Protocol:** **Netarsudil** treatment started one day prior to bilateral dexamethasone (DEX) exposure, continued for 4-week DEX duration
- **Reversal Protocol:** Bilateral DEX administered for 3 weeks to induce hypertension, followed by unilateral **netarsudil** therapy

- **Outflow Facility Measurement:** Directly measured in enucleated eyes to determine hydrodynamic resistance changes

Clinical and Research Implications

Netarsudil's pharmacokinetic profile has significant clinical and research implications:

- **Consistent IOP Lowering:** Produces consistent IOP-lowering activity regardless of baseline pressure, unlike some other agents [2]
- **Steroid-Induced Glaucoma:** Shows significant efficacy in lowering IOP in patients with steroid-induced glaucoma refractory to standard medications [3]
- **Neuroprotective Potential:** Preclinical studies in rats show **netarsudil** reduced retinal ganglion cell death and promoted axonal regeneration after optic nerve injury [2]

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